molecular formula C5H8N4O2 B1382143 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795430-31-7

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1382143
CAS No.: 1795430-31-7
M. Wt: 156.14 g/mol
InChI Key: KRAXIDREXOTWTA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne

    Carboxamidation: The carboxamide group is introduced by reacting the hydroxyethyl-triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.

    Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)piperazine: This compound also contains a hydroxyethyl group but has a piperazine ring instead of a triazole ring. It is used in the synthesis of pharmaceuticals and as a corrosion inhibitor.

    1-(2-Hydroxyethyl)pyrrolidine: Similar to the triazole compound, this molecule has a hydroxyethyl group attached to a pyrrolidine ring. It is used in the preparation of various chemical intermediates.

    3-Amino-1-propanol: This compound has a similar hydroxyalkyl structure but with an amino group instead of a triazole ring. It is used in the synthesis of surfactants and other industrial chemicals.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical properties and reactivity compared to other hydroxyethyl-containing compounds.

Biological Activity

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family, known for its diverse biological activities. This article aims to consolidate existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Activities

This compound exhibits a range of biological activities including antimicrobial , anticancer , and anti-inflammatory effects. The triazole moiety is recognized for its ability to interact with various biological targets, making it a promising scaffold in medicinal chemistry.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation through various mechanisms:

  • Thymidylate Synthase Inhibition : Compounds containing the triazole ring have shown significant inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, certain synthesized triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, indicating strong potential as anticancer agents .
  • Cell Line Studies : In vitro studies have shown that this compound and its derivatives can induce apoptosis in various cancer cell lines such as MCF-7 and HCT116. For example, one study reported an IC50 value of 0.43 µM for a related triazole derivative against HCT116 cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.43TS Inhibition
Triazole derivative XHCT1162.70Apoptosis Induction

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. Studies indicate that these compounds can effectively inhibit the growth of bacteria such as E. coli and S. aureus. For instance, specific derivatives have shown promising results against these pathogens, highlighting their potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds may enhance ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Enzyme Inhibition : The inhibition of key enzymes involved in cellular processes is a common mechanism through which these compounds exert their effects. For example, the inhibition of TS disrupts nucleotide synthesis necessary for DNA replication.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical settings:

  • Clinical Trials : A derivative of this compound was tested in clinical settings for its anticancer properties and showed significant efficacy with manageable side effects .
  • In Vivo Studies : Animal models have demonstrated that triazole-containing compounds can effectively reduce tumor size without significant toxicity to normal tissues .

Properties

IUPAC Name

1-(2-hydroxyethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-5(11)4-3-9(1-2-10)8-7-4/h3,10H,1-2H2,(H2,6,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAXIDREXOTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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